molecular formula C18H15N3O4 B11004987 (2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid

(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11004987
M. Wt: 337.3 g/mol
InChI Key: VYYOIPZPLAKKCN-INIZCTEOSA-N
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Description

(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its specific configuration and functional groups, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form the quinazolinone ring.

    Acetylation: The quinazolinone is then acetylated using acetic anhydride to introduce the acetyl group.

    Amidation: The acetylated quinazolinone undergoes amidation with (S)-phenylalanine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the compound with hydroxyl or amine groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metals.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Due to its quinazolinone core, it has potential as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It can be used in studies to understand enzyme interactions and protein binding.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with biological targets such as enzymes and receptors. The quinazolinone core can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share a similar core structure.

    Oxazolones: These compounds also contain a heterocyclic ring with nitrogen and oxygen atoms, similar to the quinazolinone structure.

Uniqueness

(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid is unique due to its specific configuration and functional groups, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(2S)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C18H15N3O4/c22-15(20-16(18(24)25)12-6-2-1-3-7-12)10-21-11-19-14-9-5-4-8-13(14)17(21)23/h1-9,11,16H,10H2,(H,20,22)(H,24,25)/t16-/m0/s1

InChI Key

VYYOIPZPLAKKCN-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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